molecular formula C10H16ClNO B6316714 (4-Propoxybenzyl)amine hydrochloride CAS No. 59528-26-6

(4-Propoxybenzyl)amine hydrochloride

Cat. No. B6316714
CAS RN: 59528-26-6
M. Wt: 201.69 g/mol
InChI Key: CAFDIBUAOIUPMT-UHFFFAOYSA-N
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Description

((4-Propoxybenzyl)amine hydrochloride, also known as 4-PBA-HCl, 4-PB, and 4-Propoxybenzylamine hydrochloride, is a chemical compound that is widely used in the laboratory setting for a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 247.72 g/mol and a melting point of 120-122°C. 4-PBA-HCl is a derivative of the compound 4-aminobenzyl alcohol and is commonly used in the synthesis of other compounds. It is also used as a reagent in organic synthesis and as an inhibitor of enzymes in biochemical and physiological research.

Scientific Research Applications

(4-Propoxybenzyl)amine hydrochloride is widely used in the laboratory setting for a variety of scientific research applications. It is commonly used as an inhibitor of enzymes in biochemical and physiological research, as well as a reagent in organic synthesis. It has also been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Propoxybenzyl)amine hydrochloride is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to interact with the active site of enzymes, blocking the binding of substrates to the enzyme and thus preventing the enzyme from catalyzing the reaction. Additionally, (4-Propoxybenzyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as a precursor in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Propoxybenzyl)amine hydrochloride are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as a precursor in the synthesis of pharmaceuticals. Additionally, it has been reported to have antifungal and antibacterial properties, although further research is needed to confirm these claims.

Advantages and Limitations for Lab Experiments

The main advantage of using (4-Propoxybenzyl)amine hydrochloride in laboratory experiments is its ability to act as an inhibitor of enzymes. This can be beneficial in biochemical and physiological research, as it can be used to block the binding of substrates to the enzyme and thus prevent the enzyme from catalyzing the reaction. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
However, there are also some limitations to using (4-Propoxybenzyl)amine hydrochloride in laboratory experiments. For example, it is not completely understood how it works, so it is difficult to determine the exact mechanism of action. Additionally, it has been reported to have antifungal and antibacterial properties, but further research is needed to confirm these claims.

Future Directions

There are a number of potential future directions for research involving (4-Propoxybenzyl)amine hydrochloride. These include further research into its mechanism of action, its potential antifungal and antibacterial properties, and its potential use as a precursor in the synthesis of pharmaceuticals. Additionally, further research could be conducted into its potential applications in the synthesis of metal complexes, as well as its potential use as a reagent in organic synthesis. Finally, further research could be conducted into the safety and efficacy of (4-Propoxybenzyl)amine hydrochloride in laboratory experiments, as well as its potential side effects.

Synthesis Methods

(4-Propoxybenzyl)amine hydrochloride is synthesized through the reaction of 4-aminobenzyl alcohol and hydrochloric acid. The reaction between the two compounds results in the formation of (4-Propoxybenzyl)amine hydrochloride, water, and ethanol as byproducts. The reaction is typically carried out in an aqueous medium at a temperature of around 80°C for a period of one hour. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure that the product is of the desired purity.

properties

IUPAC Name

(4-propoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFDIBUAOIUPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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